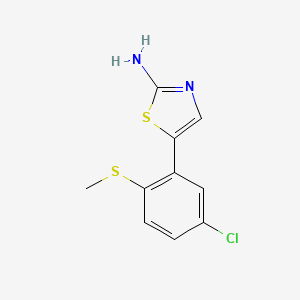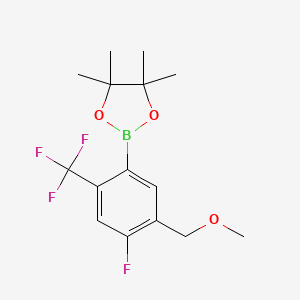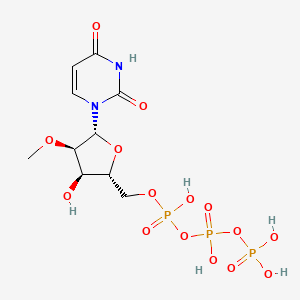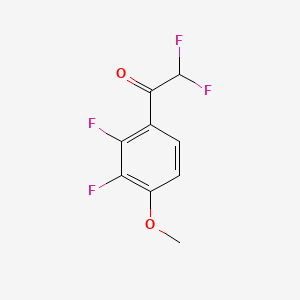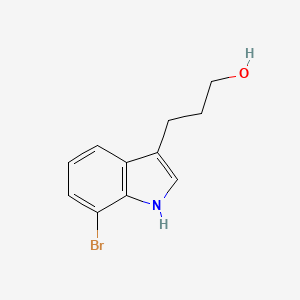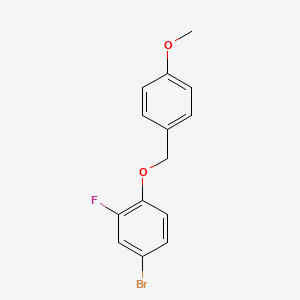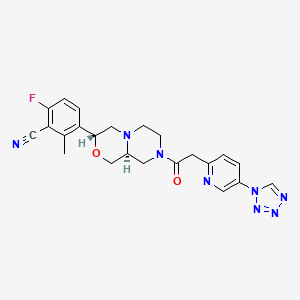
ROMK inhibitor 25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ROMK inhibitor 25 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through various organic reactions such as alkylation, acylation, and condensation reactions.
Final Assembly: The intermediate compounds are then subjected to further reactions, including cyclization and functional group modifications, to form the final this compound compound
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification processes such as crystallization and chromatography .
Analyse Des Réactions Chimiques
ROMK inhibitor 25 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the oxidation state of the compound, which can affect its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in replacing specific functional groups to enhance the compound’s properties.
Cyclization Reactions: These reactions are crucial for forming the core structure of this compound, involving reagents such as acids and bases under specific conditions
The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their efficacy and safety .
Applications De Recherche Scientifique
ROMK inhibitor 25 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of potassium channels, providing insights into their role in cellular processes.
Biology: this compound is employed in research to understand the physiological and pathological roles of potassium channels in different tissues.
Medicine: The compound is being investigated for its potential therapeutic applications in treating conditions such as hypertension and heart failure by modulating potassium and sodium balance in the kidney
Mécanisme D'action
ROMK inhibitor 25 exerts its effects by selectively binding to the ROMK channel, blocking potassium ion transport. This inhibition disrupts the recycling of potassium ions, leading to decreased sodium reabsorption and increased sodium and water excretion. The molecular targets involved include the ROMK channel itself and associated proteins that regulate its activity .
Comparaison Avec Des Composés Similaires
ROMK inhibitor 25 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
MK-7145: Another ROMK inhibitor with similar applications but different pharmacokinetic properties.
Hydrochlorothiazide: A traditional diuretic with a broader mechanism of action but less selectivity for ROMK channels.
Amiloride: A potassium-sparing diuretic that also targets sodium channels but with different efficacy and side effect profiles .
Propriétés
Formule moléculaire |
C23H23FN8O2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
3-[(3R,9aS)-8-[2-[5-(tetrazol-1-yl)pyridin-2-yl]acetyl]-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-yl]-6-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C23H23FN8O2/c1-15-19(4-5-21(24)20(15)9-25)22-12-30-6-7-31(11-18(30)13-34-22)23(33)8-16-2-3-17(10-26-16)32-14-27-28-29-32/h2-5,10,14,18,22H,6-8,11-13H2,1H3/t18-,22-/m0/s1 |
Clé InChI |
XHSSYBXTQWHQSD-AVRDEDQJSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1C#N)F)[C@@H]2CN3CCN(C[C@H]3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5 |
SMILES canonique |
CC1=C(C=CC(=C1C#N)F)C2CN3CCN(CC3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


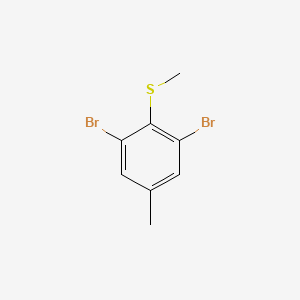
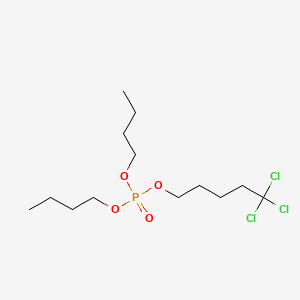
![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)
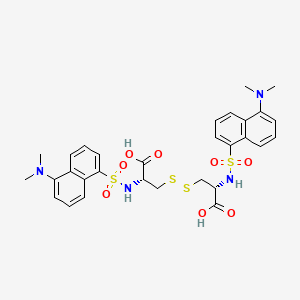
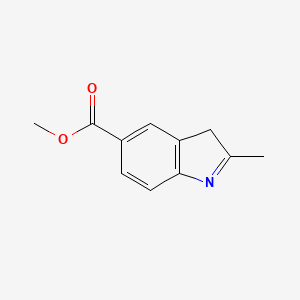
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
